2-Bromo-3',4'-dimethylbenzophenone

Übersicht

Beschreibung

The compound 2-Bromo-3',4'-dimethylbenzophenone is a brominated organic molecule that is structurally related to benzophenone derivatives. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and characterized, which can provide insights into the chemical behavior and properties of 2-Bromo-3',4'-dimethylbenzophenone.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of antipyrine derivatives with bromo substituents has been reported, where compounds were synthesized in good yields and characterized spectroscopically . Similarly, other brominated compounds such as 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione have been synthesized and characterized by IR, NMR, and elemental analysis . These studies suggest that the synthesis of 2-Bromo-3',4'-dimethylbenzophenone would likely involve similar spectroscopic techniques for characterization.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the molecular and crystal structures of brominated compounds . For example, the crystal structure of a brominated quinoline derivative was analyzed, revealing that the pyridine ring adopts a distorted boat conformation . These findings can be extrapolated to predict that 2-Bromo-3',4'-dimethylbenzophenone would also exhibit a well-defined molecular structure, which could be elucidated using similar X-ray diffraction techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds with nucleophiles has been explored, showing that brominated aromatic compounds can undergo nucleophilic substitution reactions . These reactions can lead to the formation of various substituted products, indicating that 2-Bromo-3',4'-dimethylbenzophenone could also participate in similar nucleophilic substitution reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds have been extensively studied using various analytical techniques. For instance, DFT calculations, Hirshfeld surface analysis, and QTAIM analysis have been used to quantify intermolecular interactions in brominated compounds . These studies provide insights into the stability and intermolecular forces present in such compounds, suggesting that 2-Bromo-3',4'-dimethylbenzophenone would exhibit similar properties, such as hydrogen bonding and π-interactions, which could be analyzed using these computational methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-Bromo-3',4'-dimethylbenzophenone is involved in various chemical synthesis and reaction processes. For instance, it's used in the formation of dimethylsulfonium bromide, which is further reacted to synthesize heterocycles like hydrazones and thiadiazoline. These compounds find applications in the synthesis of several other heterocycles, demonstrating the chemical versatility of 2-Bromo-3',4'-dimethylbenzophenone (Abdelhamid & Shiaty, 1988).

Photodynamic Therapy

A study involving the synthesis of zinc phthalocyanine, substituted with new benzenesulfonamide derivative groups containing Schiff base, highlighted the potential of such compounds in photodynamic therapy for cancer treatment. The properties of these phthalocyanines, possibly derivable from 2-Bromo-3',4'-dimethylbenzophenone, are crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

Research on bromophenol derivatives has shown significant antioxidant and anticancer activities. Methylated and acetylated derivatives of natural bromophenols, potentially including 2-Bromo-3',4'-dimethylbenzophenone, have been synthesized and evaluated for their cellular level antioxidant and anticancer activities. These studies open up possibilities for drug development leveraging the bioactive properties of such compounds (Dong et al., 2022).

Carbonic Anhydrase Inhibitory Properties

Bromophenols, including derivatives of 2-Bromo-3',4'-dimethylbenzophenone, have been investigated for their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II) isozyme. This enzyme is a therapeutic target for several conditions like glaucoma, epilepsy, and osteoporosis. The research indicates that certain bromophenols can be effective hCA II inhibitors, highlighting their potential in drug development (Balaydın et al., 2012).

Photochemical Applications

The compound's role in photochemistry is also noteworthy. Studies have explored the photochemical reactions of methyl-substituted benzophenones, including derivatives of 2-Bromo-3',4'-dimethylbenzophenone, in the solid state. These reactions, involving intermolecular hydrogen abstraction and radical coupling, can be critical in understanding and developing new photochemical processes (Ito et al., 1987).

Eigenschaften

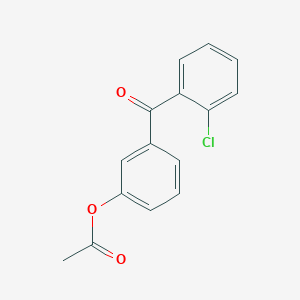

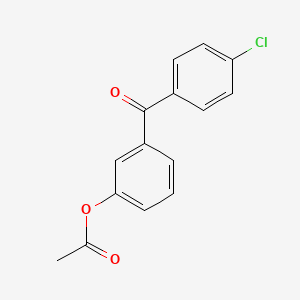

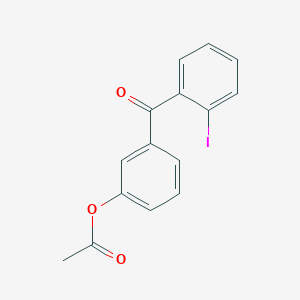

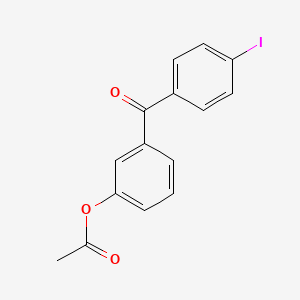

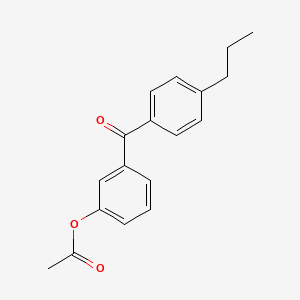

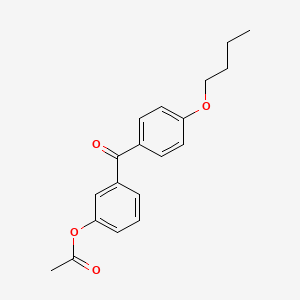

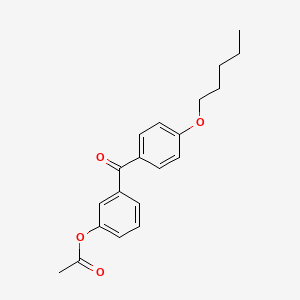

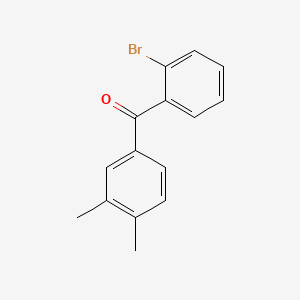

IUPAC Name |

(2-bromophenyl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLORJBYDDDEKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',4'-dimethylbenzophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.